molecular formula C10H9NS B8390819 3,4-dihydro-2H-thieno[3,2-b]indole

3,4-dihydro-2H-thieno[3,2-b]indole

Cat. No.: B8390819
M. Wt: 175.25 g/mol
InChI Key: HTMMQDXIDWHWMN-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-thieno[3,2-b]indole is a fused heterocyclic compound comprising a thiophene ring fused to an indole scaffold at the [3,2-b] position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Key synthetic routes include microwave-assisted Fischer indole synthesis (yields: 85–98%) and Cadogan reductive cyclization . Its derivatives exhibit notable antitubercular activity, with one compound (2-(2,4-dichlorophenyl)-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole) showing an MIC of 0.4 µg/mL against Mycobacterium tuberculosis (MTB), surpassing standard drugs like ethambutol .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

3,4-dihydro-2H-thieno[3,2-b]indole

InChI

InChI=1S/C10H9NS/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-4,11H,5-6H2

InChI Key

HTMMQDXIDWHWMN-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C1NC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that thieno[3,2-b]indole derivatives exhibit potent antimicrobial activities. Specifically, compounds containing this moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis .

Antitumor and Antifungal Activities
Thieno[3,2-b]indole derivatives are also recognized for their antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Additionally, antifungal activity has been observed in several derivatives, making them potential candidates for developing new antifungal agents .

Neurological Applications
There is growing evidence supporting the use of thieno[3,2-b]indole derivatives in treating neurological disorders. They have been implicated in the modulation of serotonin receptors (5-HT5A), which are involved in mood regulation and cognitive functions. This suggests potential applications in treating conditions such as depression and anxiety .

Synthesis and Functionalization

The synthesis of 3,4-dihydro-2H-thieno[3,2-b]indole can be achieved through various methodologies. Recent advancements focus on eco-friendly approaches to synthesize these compounds efficiently:

Method Description Yield
Microwave-Assisted SynthesisUtilizes microwave energy for rapid synthesis of thieno[3,2-b]indoles with regioselectivityGood yields reported
One-Pot ReactionsSequential reactions without intermediate isolation; effective for large-scale synthesisYields up to 85%
Base-Mediated AnnulationInvolves indoline-2-thione reacting with nitroalkenes under mild conditionsYields vary based on reaction conditions

These methods highlight the adaptability and efficiency of synthesizing thieno[3,2-b]indoles for various applications .

Material Science Applications

Beyond biological applications, thieno[3,2-b]indoles are significant in material science:

Organic Electronics
Thieno[3,2-b]indoles are utilized in organic electronic devices due to their π-extended electron-rich systems. They are incorporated into organic photovoltaic cells and light-emitting diodes (OLEDs), where they function as electron donors or acceptors . Their ability to facilitate charge transfer makes them valuable in improving the efficiency of these devices.

Dyes and Photodynamic Therapy
Some derivatives serve as effective dyes for photothermal and photodynamic therapies. They can be used in targeted cancer treatments by generating reactive oxygen species upon light activation, thereby selectively destroying cancer cells while sparing healthy tissue .

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Antituberculosis Activity : A study synthesized a series of thieno[3,2-b]indole derivatives and evaluated their antitubercular activity using standard microbiological methods. The most active compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific thieno[3,2-b]indole derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. These findings suggest their potential as lead compounds for developing new anticancer drugs .

Chemical Reactions Analysis

Annulation Reactions

3,4-Dihydro-2H-thieno[3,2-b]indole derivatives are synthesized via [3 + 2]-annulation between indoline-2-thiones and functionalized nitroalkenes or α-bromo carbonyl compounds.

Key Data:

Substrate PairBase/SolventProductYield (%)TimeSource
Indoline-2-thione + MBH adductKOAc/CH₃CNAromatized thienoindole754 days
Indoline-2-thione + α-bromo ketoneEt₃N/THFThieno[2,3-b]indole82–952–6 h
  • Mechanism : Base-mediated deprotonation at C-3 of indoline-2-thione generates a nucleophilic anion, which undergoes Michael addition to nitroalkenes. Subsequent cyclization and oxidation yield the fused thienoindole .

Thia-Michael Addition and Cyclization

1,2-Diaza-1,3-dienes (DDs) react with indoline-2-thiones via thia-Michael addition , followed by cyclization to form 2-carboxylated thieno[2,3-b]indoles.

Representative Example:

DD StructureIndoline-2-ThioneCatalystProduct (R Group)Yield (%)
Ph-N=N-C(CO₂Et)=CH₂3-PhenylAmberlyst 15H2-CO₂Et-3-Ph78
  • Mechanism :

    • Tautomerization of indoline-2-thione to 1H-indole-2-thiol enables nucleophilic attack on DDs.

    • Acid-catalyzed cyclization forms the thiophene ring via electrophilic aromatic substitution .

Lawesson’s Reagent-Mediated Transformations

Lawesson’s reagent (LR) facilitates Paal-Knorr cyclization for synthesizing 2-substituted thieno[2,3-b]indoles.

Case Study:

  • Substrate : Indolin-2-one derivatives (e.g., 19a ).

  • Conditions : Reflux with LR in toluene (1 h).

  • Product : 2-Aryl/heteroaryl thienoindoles (e.g., 21a ) in 57–92% yield .

| Substitution at C-2 | Yield (%) |
|---------------------|

Comparison with Similar Compounds

Structural Analogs in the Thienoindole Family

Thienoindoles differ in the fusion position of the thiophene and indole rings, leading to distinct physicochemical and biological properties:

Compound Type Fusion Position Key Features Applications
3,4-Dihydro-2H-thieno[3,2-b]indole [3,2-b] - Synthesized via Fischer indole synthesis .
- Antitubercular (MIC: 0.4 µg/mL) .
- Used in organic semiconductors due to π-conjugation .
Medicinal chemistry, material science
8H-Thieno[2,3-b]indole [2,3-b] - Prepared via Pd-catalyzed cross-coupling.
- Limited biological data; explored for optoelectronic properties .
Organic electronics
4H-Thieno[3,4-b]indole [3,4-b] - Synthesized using Lawesson’s reagent.
- Antimicrobial activity reported .
Antimicrobial agents, plant growth regulators
6H-Thieno[3,2-e]indole [3,2-e] - Rarely studied; synthesis methods under development.
- Potential luminescent properties .
Experimental materials research

Key Insight: The [3,2-b] fusion in this compound optimizes both biological efficacy (e.g., antitubercular activity) and material properties (e.g., charge transport in semiconductors) compared to other thienoindoles .

Comparison with Furoindole Derivatives

Furo[3,4-b]indole, an indole-2,3-dione analog with a fused furan ring, contrasts with thienoindoles:

Parameter This compound Furo[3,4-b]indole
Heteroatom Sulfur (thiophene) Oxygen (furan)
Synthetic Accessibility High-yield microwave synthesis Multi-step synthesis; unstable intermediates
Biological Activity Antitubercular, kinase inhibition Limited reported bioactivity
Material Applications Organic semiconductors Fluorescent probes, catalysts

The sulfur atom in thienoindoles enhances electronic conductivity and binding affinity to biological targets, whereas furan’s oxygen improves solubility and luminescence .

Comparison with Indeno[1,2-b]indoles

Indeno[1,2-b]indoles share a fused bicyclic structure but replace thiophene with a benzene ring:

Feature This compound Indeno[1,2-b]indole
Kinase Inhibition Not reported CK2 inhibition (e.g., compound 5a: IC50 = 0.17 µM)
Cytotoxicity Low cytotoxicity in cell lines Variable cytotoxicity
Structural Flexibility Rigid due to sulfur ring More planar; adaptable substituent positions

While indenoindoles excel in kinase inhibition, thienoindoles offer broader applications in antimicrobials and materials due to sulfur’s electronic effects .

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Regioselective Suzuki coupling between 2,3-dibromothiophene and 2-bromophenylboronic acid generates 3-bromo-2-(2-bromophenyl)thiophene, a pivotal intermediate. Subsequent Buchwald-Hartwig amination with primary or secondary amines (e.g., benzylamine) facilitates dual C–N bond formation, yielding 3,4-dihydro-2H-thieno[3,2-b]indole derivatives (Table 1).

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or Xantphos-Pd-G3.

  • Base: Cs₂CO₃ or KOtBu.

  • Solvent: 1,4-Dioxane or toluene.

  • Yields: 70–90%.

Mechanistic Insight :
The protocol exploits the orthogonal reactivity of bromine substituents, enabling sequential cross-coupling at C3 and C2 positions of the thiophene ring.

Buchwald-Hartwig Amination

Direct cyclization via Pd-catalyzed intramolecular C–N coupling eliminates multi-step sequences. For instance, 3-bromo-2-(2-bromophenyl)thiophene reacts with alkylamines under microwave irradiation (120°C, 30 min) to furnish the dihydrothienoindole core.

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR) enables efficient thiophene ring closure via Paal-Knorr cyclization. Starting from indolin-2-ones, LR induces simultaneous thionation and cyclization to form 2-substituted thieno[3,2-b]indoles. For example, treatment of 19a (derived from aldol adduct dehydration) with LR in toluene generates the target compound in 57% yield (Scheme 2).

Optimization Highlights :

  • Solvent-free conditions enhance atom economy.

  • Microwave assistance reduces reaction time to 15 min.

One-Pot Annulation Using Indoline-2-Thione

Base-mediated [3+2]-annulation of indoline-2-thione with Morita-Baylis-Hillman (MBH) adducts offers a streamlined route. KOAc in acetonitrile promotes Michael addition followed by intramolecular cyclization, yielding functionalized thienoindoles. While this method primarily targets thieno[2,3-b]indoles, modifying the MBH adduct’s electronics could adapt it for 3,4-dihydro variants.

Representative Conditions :

  • Substrate: N-Methyl indoline-2-thione.

  • Additive: 1 mol% AcOH.

  • Yield: 75–78%.

Solid Acid-Catalyzed Cyclization

Phosphate zirconia (P-Zr) and Bi(NO₃)₃·5H₂O catalyze the synthesis of cyclo[b]indoles from indole derivatives and Michael acceptors. Though initially designed for 3-substituted indoles, this strategy’s mild conditions (80°C, 4 h) and recyclable catalysts make it adaptable for dihydrothienoindole synthesis.

Microwave-Assisted Fischer Indolization

Microwave irradiation accelerates the Fischer indole synthesis, particularly for electron-deficient substrates prone to deboronation. For example, 2-(2-nitrophenyl)thiophene derivatives undergo nitrene-mediated reductive cyclization under MW conditions (150°C, 10 min), achieving 85–98% yields.

Advantages :

  • Avoids prolonged heating.

  • Enhances regioselectivity.

Comparative Analysis of Methodologies

Method Starting Material Catalyst/Reagent Yield (%) Time
Fischer Indole SynthesisThiopyranoindole derivativesH₂SO₄ or PPA60–756–12 h
Suzuki-Buchwald2,3-DibromothiophenePd(PPh₃)₄70–908–24 h
Lawesson’s ReagentIndolin-2-onesLawesson’s reagent50–571–2 h
Microwave FischerArylhydrazinesMW irradiation85–9810–30 min

Q & A

Q. What are the most efficient synthetic routes for preparing 3,4-dihydro-2H-thieno[3,2-b]indole derivatives?

The microwave-assisted Fischer indole synthesis is a robust method for synthesizing this compound derivatives. For example, condensation of 5-aryldihydro-3(2H)-thiophenones with arylhydrazine hydrochloride under microwave irradiation achieves yields of 85–98% . This method is superior to conventional thermal heating due to reduced reaction times and enhanced regioselectivity. Key parameters include temperature control (typically 100–150°C) and solvent choice (e.g., acetic acid or ethanol).

Q. How are 3,4-dihydro-2H-thieno[3,2-b]indoles screened for biological activity?

Standard protocols involve in vitro antimycobacterial assays against Mycobacterium tuberculosis (MTB) and multidrug-resistant tuberculosis (MDR-TB). Compounds are tested for minimal inhibitory concentration (MIC) using microplate Alamar Blue assays. For instance, 2-(2,4-dichlorophenyl)-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole showed an MIC of 0.4 μg/mL, outperforming ethambutol (MIC = 1.6 μg/mL) . Dose-response curves and cytotoxicity assessments (e.g., against Vero cells) are critical to confirm selectivity.

Advanced Research Questions

Q. How can structural modifications enhance the antitubercular activity of 3,4-dihydro-2H-thieno[3,2-b]indoles?

Electron-withdrawing substituents (e.g., halogens at the 2-aryl position) significantly improve potency. For example, dichloro and fluoro derivatives exhibit enhanced membrane permeability and target binding, as evidenced by molecular docking studies with MTB enoyl-ACP reductase . SAR analysis reveals that bulkier substituents at the indole nitrogen reduce activity, suggesting steric hindrance limits target engagement.

Q. What strategies resolve contradictions in synthetic yields across different methodologies?

Discrepancies in yields (e.g., 43% via Suzuki-Miyaura coupling vs. 98% via microwave-assisted Fischer synthesis) arise from catalyst efficiency and reaction intermediates . For Suzuki-Miyaura routes, Pd-(tBu3P)2 catalysts improve C–N bond formation but require stringent anhydrous conditions . In contrast, microwave methods minimize side reactions (e.g., dimerization) through rapid, uniform heating. Analytical tools like HPLC and NMR kinetics help identify byproducts and optimize conditions .

Q. How are computational methods applied to predict the optoelectronic properties of thienoindole derivatives?

Density functional theory (DFT) simulations model HOMO-LUMO gaps and charge transport in thieno[3,2-b]indole-based materials. For example, replacing thieno[3,2-b]benzothiophene with thieno[3,2-b]indole in dye-sensitized solar cells increases light absorption by 20%, as predicted by TD-DFT and validated experimentally . Key parameters include dihedral angle optimization (≤10° for planar structures) and electron-withdrawing group placement to enhance π-conjugation .

Q. What analytical challenges arise in characterizing thienoindole crystallinity for organic photovoltaics?

Grazing-incidence wide-angle X-ray scattering (GIWAXS) is critical for analyzing crystallinity in ternary blends. For this compound-containing polymers, phase separation during solvent annealing can create amorphous domains, reducing charge mobility. Preferential orientation of thienoindole units along the π-stacking axis (e.g., edge-on vs. face-on) is resolved via temperature-dependent GIWAXS and atomic force microscopy (AFM) .

Methodological Considerations

Q. How to optimize microwave parameters for Fischer indole synthesis?

  • Power : 300–600 W for rapid heating.
  • Solvent : Polar solvents (e.g., DMF, acetic acid) improve microwave absorption.
  • Time : 10–30 minutes, monitored by TLC.
    Exceeding 150°C risks decomposition, while shorter times reduce side-product formation .

Q. What protocols ensure reproducibility in antimycobacterial assays?

  • Culture medium : Middlebrook 7H9 broth with OADC enrichment.
  • Inoculum size : 1 × 10⁵ CFU/mL for consistent MIC determination.
  • Controls : Rifampicin (positive) and DMSO (negative) .

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